molecular formula C22H19Cl2NO3 B13862784 alpha-Cypermethrin1-EpimericMixture

alpha-Cypermethrin1-EpimericMixture

Cat. No.: B13862784
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-IMBCPYESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cypermethrin1-EpimericMixture is a broad-spectrum type II pyrethroid insecticide. It is an enriched enantiomeric mixture of two isomers of cypermethrin. This compound is widely used in agriculture to control a variety of pests and is known for its high efficacy and low toxicity to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cypermethrin1-EpimericMixture is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the final product is formulated into various insecticidal products .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cypermethrin1-EpimericMixture undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Alpha-Cypermethrin1-EpimericMixture has a wide range of scientific research applications:

Mechanism of Action

Alpha-Cypermethrin1-EpimericMixture exerts its effects by modulating sodium channels in the nervous system of insects. It prolongs the opening of sodium channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Cypermethrin1-EpimericMixture is unique due to its enriched enantiomeric mixture, which provides higher efficacy and lower toxicity compared to other pyrethroids. Its specific formulation allows for better control of resistant pest populations and reduced environmental impact .

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1

InChI Key

KAATUXNTWXVJKI-IMBCPYESSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.